3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol
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Overview
Description
3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: is an organic compound that combines the properties of 3,5-dinitrobenzoic acid and a substituted pentenol
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,5-Dinitrobenzoic Acid: This compound is synthesized by nitration of benzoic acid. The process involves adding sulfuric acid to a reaction pot containing benzoic acid, followed by the dropwise addition of fuming nitric acid while maintaining the temperature below 85°C. .
4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylphenyl derivatives with pentenol under specific conditions, although detailed synthetic routes are less documented.
Industrial Production Methods: Industrial production of these compounds generally follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dinitrobenzoic acid can undergo oxidation reactions, often using strong oxidizing agents.
Reduction: This compound can be reduced to form various derivatives, typically using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Both 3,5-dinitrobenzoic acid and 4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compounds.
Reduction: Reduced forms of the compounds, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
- Used as a reagent in the synthesis of other organic compounds.
- Employed in the identification of alcohol components in esters through derivatization .
Biology
- Utilized in the fluorometric analysis of creatinine, which is important for assessing kidney function .
Medicine
- Potential applications in the synthesis of pharmaceutical intermediates and active compounds.
Industry
Mechanism of Action
The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to donate protons due to its acidic nature, which can interact with various molecular targets. The nitro groups enhance its reactivity, making it a useful reagent in chemical reactions. The substituted pentenol component can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Used similarly in derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic Acid: Another nitro-substituted benzoic acid with different acidity and reactivity profiles.
Uniqueness
3,5-Dinitrobenzoic Acid: More acidic than its mono-nitro counterparts due to the presence of two nitro groups, making it more reactive in certain chemical reactions.
4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: The presence of methoxy and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions.
Properties
CAS No. |
62047-95-4 |
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Molecular Formula |
C20H22N2O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol |
InChI |
InChI=1S/C13H18O2.C7H4N2O6/c1-10-6-7-12(13(9-10)15-3)11(2)5-4-8-14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h5-7,9,14H,4,8H2,1-3H3;1-3H,(H,10,11) |
InChI Key |
WQEAWHJVDZNKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CCCO)C)OC.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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